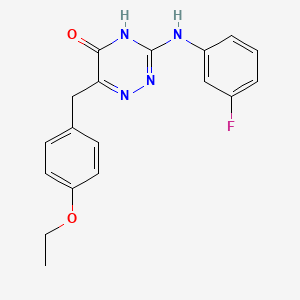![molecular formula C21H18N4O4S B2757507 N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428363-79-4](/img/structure/B2757507.png)
N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide” is a complex organic molecule. It contains an indole nucleus, which is a significant heterocyclic system found in many natural products and drugs . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it useful in developing new derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes an indole ring, a tetrahydrothiazolo ring, and a furan ring, among others. The indole ring is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and related compounds has shown significant potential in antiprotozoal applications. These compounds have demonstrated strong DNA affinities and exhibited in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).
Synthetic Methodologies
Various synthetic methodologies have been developed to create structurally related heterocyclic compounds. For example, microwave-assisted synthesis has been applied to produce isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the versatility of synthetic techniques in accessing complex heterocycles (Youssef et al., 2012).
Anticancer Agents
Derivatives of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide have been synthesized and evaluated for their potential as epidemal growth factor receptor (EGFR) inhibitors and anticancer agents. Some compounds within this class have shown potent anticancer activities against various cancer cell lines, highlighting the relevance of such molecular frameworks in the design of new anticancer therapies (Lan et al., 2017).
Heterocyclic Chemistry
The exploration of heterocyclic chemistry, particularly involving pyrimidines, pyrazoles, and other nitrogen-containing heterocycles, is a significant area of scientific research. These compounds often possess valuable biological activities and are central to the development of new therapeutic agents (Davies, 1992).
Novel Synthetic Targets
Innovative synthetic routes have been developed for azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan, showcasing the synthetic accessibility of complex heterocyclic frameworks. These methodologies enable the exploration of novel molecules with potential applications in various fields of scientific research (Fujimori et al., 1986).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets that the compound interacts with.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially be diverse, ranging from antiviral to anticancer effects .
Análisis Bioquímico
Cellular Effects
Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[5-(6-methoxy-1H-indole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-28-14-3-2-12-8-17(22-16(12)9-14)20(27)25-6-4-15-18(10-25)30-21(23-15)24-19(26)13-5-7-29-11-13/h2-3,5,7-9,11,22H,4,6,10H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSSUWWLVPEPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=COC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
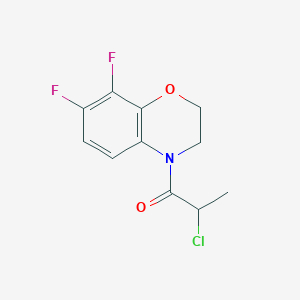
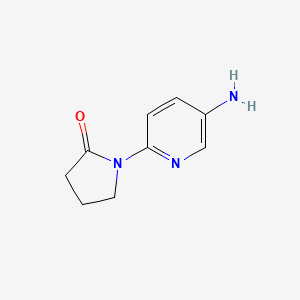
![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)
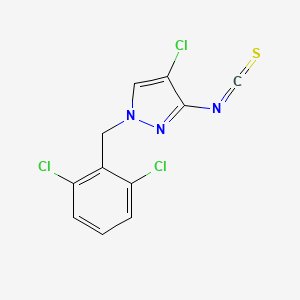

![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
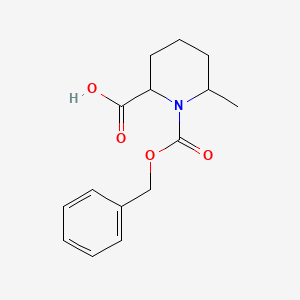
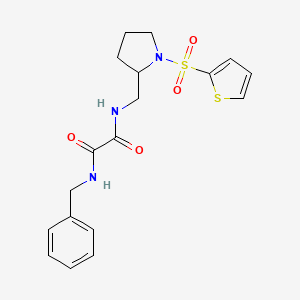
![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)
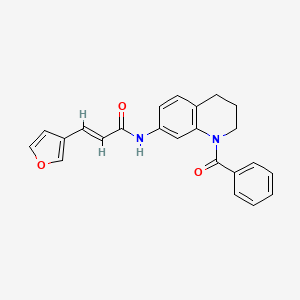
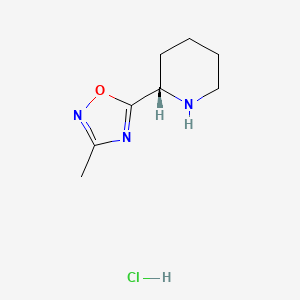
![8-(2,3-Dimethoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2757446.png)
